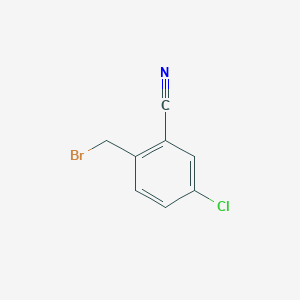

2-(Bromomethyl)-5-chlorobenzonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(bromomethyl)-5-chlorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrClN/c9-4-6-1-2-8(10)3-7(6)5-11/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYBMZAPDOKDQJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C#N)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90506243 | |

| Record name | 2-(Bromomethyl)-5-chlorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90506243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50712-69-1 | |

| Record name | 2-(Bromomethyl)-5-chlorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90506243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-(Bromomethyl)-5-chlorobenzonitrile chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of 2-(Bromomethyl)-5-chlorobenzonitrile, a key intermediate in the synthesis of pharmaceuticals and materials. While direct biological activity data for this compound is limited in publicly available literature, its application as a versatile building block underscores its importance in medicinal chemistry and drug discovery.

Chemical Structure and Properties

This compound is a disubstituted benzonitrile with the chemical formula C₈H₅BrClN.[1][2] Its structure features a benzene ring substituted with a bromomethyl group at position 2, a chloro group at position 5, and a nitrile group at position 1.

Table 1: Chemical Identifiers and Properties

| Property | Value | Source(s) |

| IUPAC Name | This compound | [3][4] |

| CAS Number | 50712-69-1 | [2] |

| Molecular Formula | C₈H₅BrClN | [1][2] |

| Molecular Weight | 230.49 g/mol | [1][2] |

| Appearance | White to off-white solid | |

| Melting Point | Not available | [1][5] |

| Boiling Point (Predicted) | 279.7 ± 25.0 °C | [1] |

| Density (Predicted) | 1.63 ± 0.1 g/cm³ | [1] |

| Solubility | Not available | [1] |

Structure:

Caption: Chemical structure of this compound.

Synthesis

Proposed Synthetic Pathway: Radical Bromination

This method, often referred to as a Wohl-Ziegler bromination, involves the use of a bromine source, typically N-Bromosuccinimide (NBS), and a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide. The reaction selectively brominates the benzylic methyl group.

Caption: Proposed synthetic workflow for this compound.

General Experimental Protocol (Hypothetical)

The following is a generalized protocol based on similar transformations. Researchers should optimize conditions for safety and yield.

Materials:

-

2-Methyl-5-chlorobenzonitrile

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN)

-

Anhydrous carbon tetrachloride (CCl₄) or other suitable non-polar solvent

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 2-methyl-5-chlorobenzonitrile, a slight molar excess of NBS, and a catalytic amount of AIBN.

-

Solvent Addition: Add anhydrous CCl₄ to the flask.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC or GC-MS.

-

Work-up: After completion, cool the mixture to room temperature. Filter the solid succinimide byproduct.

-

Extraction: Wash the filtrate with saturated sodium bicarbonate solution and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).

Table 2: Reagents for Hypothetical Synthesis

| Reagent | Molar Mass ( g/mol ) | Role |

| 2-Methyl-5-chlorobenzonitrile | 151.59 | Starting Material |

| N-Bromosuccinimide (NBS) | 177.98 | Brominating Agent |

| Azobisisobutyronitrile (AIBN) | 164.21 | Radical Initiator |

| Carbon Tetrachloride (CCl₄) | 153.82 | Solvent |

Spectroscopic Data

Detailed ¹H and ¹³C NMR spectra for this compound are not widely published. However, predicted spectral data can be inferred from the structure.

Predicted ¹H NMR (CDCl₃):

-

Aromatic protons would appear in the range of 7.4-7.8 ppm.

-

The benzylic protons of the bromomethyl group would likely appear as a singlet around 4.5-4.8 ppm.

Predicted ¹³C NMR (CDCl₃):

-

The nitrile carbon would be expected in the range of 115-120 ppm.

-

Aromatic carbons would appear between 125-140 ppm.

-

The benzylic carbon of the bromomethyl group would be expected around 30-35 ppm.

Applications in Drug Discovery and Medicinal Chemistry

While this compound does not have extensive documented biological activity itself, it is utilized as a key intermediate in the synthesis of more complex molecules with therapeutic potential.[1] Its utility lies in the reactivity of the bromomethyl group, which readily participates in nucleophilic substitution reactions, allowing for the introduction of various functional groups and the construction of larger molecular scaffolds.

Patents suggest that related chloro-benzonitrile structures are intermediates in the synthesis of compounds targeting a range of diseases, including cancer and neurological disorders. The specific substitution pattern of this compound makes it a valuable synthon for creating libraries of compounds for biological screening.

Caption: Role of this compound in a drug discovery workflow.

Safety Information

Detailed GHS classification for this compound is not consistently available.[2] However, as a brominated organic compound, it should be handled with care in a well-ventilated fume hood. Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times. Based on related compounds, it may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.

Conclusion

This compound is a valuable chemical intermediate with significant potential in organic synthesis, particularly in the fields of medicinal chemistry and material science. While its own biological profile is not extensively documented, its utility as a building block for creating novel compounds for drug discovery is evident. Further research into the synthesis and reactivity of this compound is warranted to fully explore its potential in the development of new therapeutic agents. Researchers should proceed with caution, employing appropriate safety measures due to the limited availability of comprehensive safety data.

References

In-Depth Technical Guide: 2-(Bromomethyl)-5-chlorobenzonitrile

CAS Number: 850355-61-8 (Note: The correct CAS number for this compound is widely cited as 50712-69-1 )

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(Bromomethyl)-5-chlorobenzonitrile, a key chemical intermediate in organic synthesis, particularly in the development of pharmaceutical compounds and novel materials. This document details its chemical and physical properties, outlines a probable synthesis protocol, discusses its reactivity and applications, and provides essential safety information.

Chemical and Physical Properties

This compound is a substituted aromatic compound containing a bromomethyl, a chloro, and a nitrile functional group. These groups confer specific reactivity to the molecule, making it a versatile building block in synthetic chemistry. While experimental data is limited in publicly available literature, the following table summarizes its known and predicted properties.

| Property | Value | Source |

| CAS Number | 50712-69-1 | Multiple Chemical Suppliers |

| Molecular Formula | C₈H₅BrClN | [1][2] |

| Molecular Weight | 230.49 g/mol | [1][2] |

| Melting Point | 72-74 °C (literature value for the related compound 2-(Bromomethyl)benzonitrile) | |

| Boiling Point (Predicted) | 279.7 ± 25.0 °C | [3] |

| Density (Predicted) | 1.63 ± 0.1 g/cm³ | [3] |

| Appearance | White to off-white solid | General observation for similar compounds |

| Solubility | Soluble in common organic solvents such as dichloromethane, chloroform, and acetonitrile. Insoluble in water. | General chemical principles |

| XLogP3 (Predicted) | 2.8 | [4] |

| Topological Polar Surface Area (TPSA) | 23.8 Ų | [4] |

Synthesis

The primary route for the synthesis of this compound is through the radical bromination of its precursor, 2-methyl-5-chlorobenzonitrile. This reaction, a Wohl-Ziegler bromination, typically employs N-Bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator.

Experimental Protocol: Synthesis via Radical Bromination

This protocol is based on established methods for benzylic bromination.[5]

Materials:

-

2-methyl-5-chlorobenzonitrile

-

N-Bromosuccinimide (NBS)

-

2,2'-Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)

-

Carbon tetrachloride (CCl₄) or another suitable non-polar solvent (e.g., 1,2-dichloroethane)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-methyl-5-chlorobenzonitrile (1.0 eq) in carbon tetrachloride.

-

Add N-Bromosuccinimide (1.05 - 1.1 eq) and a catalytic amount of AIBN or BPO (0.02 - 0.05 eq) to the solution.

-

Flush the flask with an inert gas.

-

Heat the reaction mixture to reflux (approximately 77°C for CCl₄) and maintain for several hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, cool the reaction mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.

-

Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by a wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude this compound by recrystallization or column chromatography on silica gel.

Reactivity and Applications in Synthesis

The synthetic utility of this compound stems from the high reactivity of the benzylic bromide. The bromomethyl group is an excellent electrophile, readily undergoing nucleophilic substitution reactions. This makes it a valuable reagent for introducing the 5-chloro-2-cyanobenzyl moiety into a wide range of molecules.

Nucleophilic Substitution Reactions

This compound reacts with a variety of nucleophiles, including amines, alcohols, thiols, and carbanions, to form new carbon-heteroatom and carbon-carbon bonds.

General Experimental Protocol for N-Alkylation: This protocol outlines a general procedure for the reaction with a primary or secondary amine.

Materials:

-

This compound

-

Primary or secondary amine

-

A non-nucleophilic base (e.g., potassium carbonate, triethylamine)

-

A polar aprotic solvent (e.g., acetonitrile, DMF)

Procedure:

-

In a round-bottom flask, dissolve the amine (1.0 - 1.2 eq) and the base (1.5 - 2.0 eq) in the chosen solvent.

-

Slowly add a solution of this compound (1.0 eq) in the same solvent to the reaction mixture at room temperature.

-

Stir the reaction for several hours to overnight, monitoring its progress by TLC.

-

Upon completion, filter off any inorganic salts.

-

Remove the solvent under reduced pressure.

-

Partition the residue between water and an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the product by column chromatography or recrystallization.

Role in Drug Discovery and Heterocyclic Synthesis

Halogenated benzonitriles are important intermediates in the synthesis of pharmaceuticals and agrochemicals. The nitrile group can be transformed into other functional groups like amines and carboxylic acids, while the halogen atoms provide sites for cross-coupling reactions. The bromomethyl group in this compound is particularly useful for building more complex molecular scaffolds, including various heterocyclic systems that are prevalent in bioactive molecules. While specific examples in publicly accessible, peer-reviewed literature are scarce, patent literature often describes the use of such intermediates in the synthesis of novel compounds for drug discovery programs.

Spectroscopic Data (Reference)

No experimental spectroscopic data for this compound was found in the searched literature. However, the expected spectral characteristics can be inferred from similar compounds. For reference, the melting point of the related compound, 2-(Bromomethyl)benzonitrile, is 72-74 °C. The mass spectrum of this compound is predicted to show characteristic isotopic patterns for bromine and chlorine.

Safety and Handling

This compound is a reactive chemical and should be handled with appropriate safety precautions.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid generating dust.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and bases.

Always consult the Safety Data Sheet (SDS) from the supplier for detailed and up-to-date safety information.

Conclusion

This compound (CAS 50712-69-1) is a valuable and versatile intermediate in organic synthesis. Its trifunctional nature allows for a range of chemical transformations, making it a key building block for the synthesis of complex molecules, particularly in the pharmaceutical and material science sectors. Researchers and drug development professionals can leverage its reactivity to construct novel molecular architectures. Proper handling and adherence to safety protocols are essential when working with this compound.

References

The Versatile Building Block: A Technical Guide to 2-(Bromomethyl)-5-chlorobenzonitrile for Advanced Synthesis

For Immediate Release

A Comprehensive Technical Resource for Researchers, Scientists, and Drug Development Professionals on the Synthetic Utility of 2-(Bromomethyl)-5-chlorobenzonitrile.

This in-depth guide explores the core functionalities of this compound, a key intermediate in the synthesis of a diverse range of biologically active molecules. Its unique trifunctional nature, possessing a reactive bromomethyl group, a nitrile moiety, and a chlorinated aromatic ring, makes it a valuable scaffold for the construction of complex molecular architectures, particularly in the fields of medicinal chemistry and materials science. This document provides a detailed overview of its properties, synthesis, reactivity, and applications, with a focus on its role in the development of targeted therapeutics.

Physicochemical Properties

This compound is a solid organic compound with the molecular formula C₈H₅BrClN. A summary of its key physicochemical properties is presented in the table below for easy reference.

| Property | Value |

| CAS Number | 50712-69-1 |

| Molecular Weight | 230.49 g/mol |

| Molecular Formula | C₈H₅BrClN |

| Appearance | Solid |

| Boiling Point | Not available |

| Melting Point | Not available |

| Solubility | Soluble in common organic solvents such as dichloromethane, chloroform, and acetone. |

Synthesis of this compound

The primary synthetic route to this compound involves the radical bromination of the corresponding methyl-substituted precursor, 2-methyl-5-chlorobenzonitrile. This reaction is typically achieved using N-bromosuccinimide (NBS) as the bromine source and a radical initiator, such as 2,2'-azobisisobutyronitrile (AIBN), in a non-polar solvent.

Experimental Protocol: Synthesis of this compound

Materials:

-

2-methyl-5-chlorobenzonitrile

-

N-Bromosuccinimide (NBS)

-

2,2'-Azobisisobutyronitrile (AIBN)

-

Carbon tetrachloride (CCl₄) or other suitable non-polar solvent

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium thiosulfate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-methyl-5-chlorobenzonitrile (1.0 eq) in carbon tetrachloride.

-

Add N-bromosuccinimide (1.1 eq) and a catalytic amount of AIBN (e.g., 0.02-0.05 eq) to the solution.

-

Heat the reaction mixture to reflux with vigorous stirring. The reaction is typically monitored by thin-layer chromatography (TLC) or gas chromatography (GC) and is usually complete within 2-4 hours.

-

After the reaction is complete, cool the mixture to room temperature. The succinimide byproduct will precipitate out of the solution.

-

Filter the mixture to remove the succinimide.

-

Wash the filtrate sequentially with saturated aqueous sodium bicarbonate solution, saturated aqueous sodium thiosulfate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter off the drying agent and concentrate the solvent under reduced pressure to yield the crude product.

-

The crude this compound can be further purified by recrystallization or column chromatography.

Yield: Typical yields for this type of benzylic bromination are in the range of 70-90%.

Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the reactivity of its bromomethyl group, which is an excellent electrophile for nucleophilic substitution reactions. This allows for the facile introduction of various functional groups, making it a versatile building block for the synthesis of a wide array of derivatives.

N-Alkylation of Amines

A primary application of this compound is the N-alkylation of primary and secondary amines to form the corresponding substituted benzylamines. This reaction is fundamental in the construction of more complex molecules, including pharmaceutical intermediates.

Experimental Protocol: N-Alkylation of a Primary Amine

Materials:

-

This compound

-

Primary amine (e.g., aniline, benzylamine)

-

A non-nucleophilic base (e.g., triethylamine, diisopropylethylamine)

-

Aprotic solvent (e.g., dichloromethane, acetonitrile, N,N-dimethylformamide)

Procedure:

-

Dissolve the primary amine (1.0 eq) and the non-nucleophilic base (1.1-1.5 eq) in the chosen aprotic solvent.

-

To this solution, add a solution of this compound (1.0 eq) in the same solvent dropwise at room temperature.

-

Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by TLC.

-

Upon completion, the reaction mixture is typically worked up by washing with water and brine.

-

The organic layer is dried over an anhydrous drying agent, filtered, and concentrated under reduced pressure.

-

The resulting crude product can be purified by column chromatography or recrystallization to afford the desired N-substituted benzylamine.

Synthesis of Isoindolinones

This compound is a valuable precursor for the synthesis of substituted isoindolinones, a heterocyclic scaffold present in numerous biologically active compounds. The synthesis typically involves the initial N-alkylation of an amine, followed by an intramolecular cyclization.

The general workflow for the synthesis of isoindolinones from this compound is depicted below:

The Untapped Potential of a Trifunctional Scaffold: An In-depth Technical Guide to the Reactivity of the Bromomethyl Group in 2-(Bromomethyl)-5-chlorobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Bromomethyl)-5-chlorobenzonitrile is a versatile trifunctional chemical building block holding significant promise for the synthesis of complex molecules in the pharmaceutical, agrochemical, and materials science sectors. Its unique structure, featuring a reactive bromomethyl group, a chloro substituent, and a nitrile moiety on a benzene ring, allows for a high degree of selective molecular manipulation. This guide provides a comprehensive analysis of the reactivity of the bromomethyl group, detailing its synthetic pathways, susceptibility to nucleophilic substitution, and potential for further chemical transformations. Detailed experimental protocols, quantitative data from analogous systems, and mechanistic visualizations are presented to empower researchers in leveraging the full synthetic potential of this compound.

Introduction

Halogenated benzonitriles are a cornerstone class of intermediates in modern organic synthesis. The presence of both a nitrile group, which can be transformed into various functionalities like amines and carboxylic acids, and halogen atoms that act as handles for cross-coupling reactions, makes them invaluable precursors for diverse molecular architectures. This compound exemplifies this utility, possessing three distinct reactive sites. The focal point of this guide is the bromomethyl group, a primary benzylic halide. This structural feature renders it highly susceptible to a variety of chemical transformations, most notably nucleophilic substitution reactions. Understanding and controlling the reactivity of this group is paramount for its effective utilization in multi-step syntheses.

Synthesis of this compound

The primary route for the synthesis of this compound is through the radical bromination of the corresponding methyl group in 5-chloro-2-methylbenzonitrile. This reaction, a variation of the Wohl-Ziegler bromination, typically employs N-bromosuccinimide (NBS) as the bromine source and a radical initiator.

Table 1: Synthesis of this compound

| Parameter | Value |

| Starting Material | 5-Chloro-2-methylbenzonitrile |

| Reagents | N-Bromosuccinimide (NBS), Benzoyl Peroxide |

| Solvent | Carbon tetrachloride (CCl₄) |

| Temperature | Reflux |

| Reaction Time | 6 hours |

| Reported Yield | 94% |

Experimental Protocol: Synthesis of this compound

Materials:

-

5-Chloro-2-methylbenzonitrile

-

N-Bromosuccinimide (NBS)

-

Benzoyl Peroxide (radical initiator)

-

Carbon tetrachloride (CCl₄), anhydrous

-

Round-bottom flask equipped with a reflux condenser and magnetic stirrer

-

Heating mantle

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve 5-chloro-2-methylbenzonitrile in carbon tetrachloride.

-

Add N-bromosuccinimide (1.05 equivalents) and a catalytic amount of benzoyl peroxide to the solution.

-

Heat the mixture to reflux with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion (typically after 6 hours), cool the reaction mixture to room temperature.

-

Filter the mixture to remove the succinimide byproduct.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

The product can be further purified by recrystallization or column chromatography.

Reactivity of the Bromomethyl Group: Nucleophilic Substitution

The bromomethyl group in this compound is a primary benzylic halide, making it an excellent substrate for nucleophilic substitution reactions. The stability of the potential benzylic carbocation intermediate can favor an S(_N)1 pathway under certain conditions (e.g., with weak nucleophiles in polar protic solvents), while the unhindered nature of the primary carbon favors an S(_N)2 pathway with strong nucleophiles in polar aprotic solvents.

Reaction with N-Nucleophiles (Amines)

The reaction with primary and secondary amines proceeds readily to form the corresponding N-substituted 2-amino-5-chlorobenzonitriles. These reactions are typically high-yielding and can be carried out under mild conditions.

Reaction with O-Nucleophiles (Alcohols and Phenols)

Alcohols and phenols, often in the presence of a base to form the more nucleophilic alkoxide or phenoxide, react to produce benzyl ethers.

Reaction with S-Nucleophiles (Thiols)

Thiols, which are excellent nucleophiles, react efficiently to form thioethers. The reaction is often facilitated by a base to generate the thiolate anion.

Table 2: Summary of Nucleophilic Substitution Reactions on an Analogous Substrate (1-Bromo-2-(bromomethyl)-4-chlorobenzene)

| Nucleophile | Reagent | Solvent | Base | Temperature (°C) | Time (h) | Product | Yield (%) |

| Amine | Isopropylamine | Acetonitrile | K₂CO₃ | 80 | 12 | N-(2-Bromo-5-chlorobenzyl)propan-2-amine | >95 (crude) |

| Phenol | 4-Ethoxyphenol | Dichloromethane | AlCl₃ | 0 - RT | 16 | 4-(2-Bromo-5-chlorobenzyl)phenol | 98 |

| Thiol | Thiourea/NaOH | Methanol | NaOH | Reflux | 4 | bis(2-Bromo-5-chlorobenzyl) sulfide | 85-95 |

Data adapted from analogous reactions and should be considered indicative for this compound.

Experimental Protocols for Nucleophilic Substitution Reactions

Protocol 1: Synthesis of N-(5-Chloro-2-cyanobenzyl)amine Derivatives

Materials:

-

This compound

-

Appropriate primary or secondary amine (e.g., Isopropylamine)

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile, anhydrous

-

Round-bottom flask with magnetic stirrer and reflux condenser

-

Heating mantle

Procedure:

-

Dissolve this compound (1.0 eq) in anhydrous acetonitrile in a round-bottom flask.

-

Add potassium carbonate (2.0 eq) to the mixture.

-

Add the desired amine (1.2 eq) to the suspension.

-

Heat the reaction mixture to 80°C and stir for 12 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the mixture to room temperature and filter to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify by column chromatography on silica gel if necessary.

Protocol 2: Synthesis of 5-Chloro-2-cyanobenzyl Ethers

Materials:

-

This compound

-

Desired alcohol or phenol (e.g., 4-Ethoxyphenol)

-

Sodium hydride (NaH) or a suitable base

-

Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

-

Round-bottom flask with magnetic stirrer

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere, prepare a solution of the alcohol or phenol (1.1 eq) in the chosen anhydrous solvent.

-

Carefully add sodium hydride (1.2 eq) portion-wise at 0°C.

-

Allow the mixture to stir at room temperature for 30 minutes to form the alkoxide/phenoxide.

-

In a separate flask, dissolve this compound (1.0 eq) in the same anhydrous solvent.

-

Add the solution of the benzylic bromide dropwise to the alkoxide/phenoxide solution at 0°C.

-

Allow the reaction to warm to room temperature and stir for 16 hours.

-

Monitor the reaction by TLC.

-

Upon completion, quench the reaction carefully with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Protocol 3: Synthesis of 5-Chloro-2-cyanobenzyl Thioethers

Materials:

-

This compound

-

A suitable thiol (e.g., thiophenol)

-

Triethylamine (TEA) or sodium hydroxide (NaOH)

-

Methanol or Tetrahydrofuran (THF)

-

Round-bottom flask with magnetic stirrer

Procedure:

-

Dissolve this compound (1.0 eq) and the thiol (1.1 eq) in the chosen solvent in a round-bottom flask.

-

Add the base (1.2 eq) to the solution.

-

Stir the mixture at room temperature for 4 hours.

-

Monitor the reaction by TLC.

-

Upon completion, remove the solvent under reduced pressure.

-

Partition the residue between water and an organic solvent (e.g., diethyl ether).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the product.

-

Purify by column chromatography if necessary.

Other Potential Transformations of the Bromomethyl Group

While nucleophilic substitution is the most prominent reaction, the bromomethyl group can potentially undergo other transformations.

Oxidation

Oxidation of the benzylic bromide can lead to the corresponding aldehyde, 5-chloro-2-formylbenzonitrile. Reagents such as dimethyl sulfoxide (DMSO) under Swern or Moffatt conditions, or other mild oxidizing agents could be employed. This transformation provides a valuable entry point to other functional groups.

Reduction

The bromomethyl group can be reduced to a methyl group, yielding 5-chloro-2-methylbenzonitrile, the starting material for the bromination. This can be achieved using various reducing agents, such as tributyltin hydride with a radical initiator or catalytic hydrogenation.

Visualizations of Reaction Pathways and Workflows

The Pivotal Role of 2-(Bromomethyl)-5-chlorobenzonitrile in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Bromomethyl)-5-chlorobenzonitrile, a halogenated aromatic nitrile, has emerged as a critical and versatile building block in the landscape of medicinal chemistry. Its unique trifunctional nature, featuring a reactive bromomethyl group, a strategically positioned chloro substituent, and a cyano moiety, offers a powerful scaffold for the synthesis of a diverse array of complex molecular architectures. This technical guide provides an in-depth exploration of the role of this compound in the development of novel therapeutic agents, with a particular focus on its application in the synthesis of kinase and coagulation factor inhibitors. This document will detail its synthetic utility, present quantitative biological data for analogous compounds, and provide exemplary experimental protocols and pathway diagrams to empower researchers in their drug discovery endeavors.

Introduction: A Versatile Scaffold for Drug Discovery

The benzonitrile moiety is a privileged structure in medicinal chemistry, frequently appearing in a wide range of pharmacologically active compounds. The introduction of a reactive bromomethyl group at the 2-position and a chloro atom at the 5-position creates a highly valuable intermediate, this compound (CAS No: 50712-69-1, Molecular Formula: C₈H₅BrClN).[1] The electrophilic nature of the benzylic bromide makes it an excellent substrate for nucleophilic substitution reactions, particularly N-alkylation, allowing for the facile introduction of this key structural motif into various nitrogen-containing scaffolds.[2]

The primary utility of this compound lies in its ability to serve as a cornerstone in the synthesis of targeted therapies, most notably kinase inhibitors and anticoagulants. The 4-chloro-2-cyanobenzyl moiety, derived from this building block, is a recurrent feature in potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), p38 Mitogen-Activated Protein (MAP) Kinase, and Factor Xa.

Synthetic Applications in Medicinal Chemistry

The reactivity of the bromomethyl group is the linchpin of this compound's utility. It readily participates in N-alkylation reactions with a variety of nucleophiles, including amines, amides, and heterocyclic compounds, to form a stable carbon-nitrogen bond. This reaction is a fundamental transformation in the assembly of many pharmaceutical agents.

Synthesis of Kinase Inhibitors

Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.[3] Consequently, kinase inhibitors have become a major focus of modern drug discovery.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[4] Inhibition of VEGFR-2 is a clinically validated strategy for cancer therapy.[5] Several patents and research articles describe the use of substituted cyanobenzyl bromides in the synthesis of potent VEGFR-2 inhibitors.[4][6] The 4-chloro-2-cyanobenzyl group often serves as a key pharmacophoric element, interacting with the hinge region of the kinase domain.

Caption: Simplified VEGFR-2 signaling pathway and the point of inhibition.

The p38 MAP kinases are key regulators of inflammatory responses and are implicated in diseases such as rheumatoid arthritis and inflammatory bowel disease.[7] Small molecule inhibitors targeting p38 have shown therapeutic promise. The synthesis of potent p38 MAP kinase inhibitors often involves the incorporation of a substituted benzyl group, and analogs of this compound serve as valuable precursors for this purpose.[8]

Caption: Simplified p38 MAP kinase signaling pathway and the point of inhibition.

Synthesis of Factor Xa Inhibitors

Factor Xa is a serine protease that plays a critical role in the blood coagulation cascade.[8] Oral, direct Factor Xa inhibitors are a major class of anticoagulants used for the prevention and treatment of thromboembolic disorders. The synthesis of these complex molecules often relies on the use of versatile building blocks, and substituted benzonitriles are key components in several patented Factor Xa inhibitors.

Quantitative Biological Data

Table 1: In Vitro Activity of Representative VEGFR-2 Inhibitors

| Compound Class | Specific Compound Example | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Quinoxaline-2(1H)-one | Compound 16 | - | 1.09 | [5] |

| Quinoxaline-2(1H)-one | Compound 17 | - | 1.19 | [5] |

| Isatin Derivative | Compound 46 | - | 0.0691 | [5] |

| Isatin Derivative | Compound 47 | - | 0.0858 | [5] |

| Nicotinamide Derivative | Compound 6 | HCT-116 | 9.3 | [9] |

| Nicotinamide Derivative | Compound 6 | HepG-2 | 7.8 | [9] |

Table 2: In Vitro Activity of Representative p38 MAP Kinase Inhibitors

| Compound Class | Specific Compound Example | Kinase Assay | IC₅₀ (µM) | Reference |

| 1,2,4-Oxadiazol-5-one | Compound 3b | p38α | 0.10 | [10] |

| 1,2,4-Oxadiazol-5-one | Compound 3e | p38α | 5.1 | [10] |

| 1,2,4-Oxadiazol-5-one | Compound 3g | p38α | 0.14 | [10] |

Experimental Protocols

The following section provides detailed, representative methodologies for the synthesis of key intermediates and final compounds using this compound or analogous reagents. These protocols are based on established synthetic procedures and should be adapted and optimized for specific substrates and reaction scales.

General Procedure for N-Alkylation with this compound

Caption: General workflow for N-alkylation using this compound.

Materials:

-

This compound (1.0 eq)

-

Amine or heterocycle substrate (1.0-1.2 eq)

-

Base (e.g., K₂CO₃, Cs₂CO₃, or DIPEA) (1.5-2.0 eq)

-

Anhydrous solvent (e.g., DMF, Acetonitrile, or THF)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add the amine or heterocycle substrate and the base.

-

Add the anhydrous solvent and stir the mixture at room temperature for 15-30 minutes.

-

Dissolve this compound in a minimal amount of the reaction solvent and add it dropwise to the reaction mixture.

-

Heat the reaction mixture to the desired temperature (typically between 50-80 °C) and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the desired N-alkylated product.

Synthesis of a Representative Kinase Inhibitor Scaffold

This protocol describes a general approach for the synthesis of a kinase inhibitor scaffold, illustrating the integration of the this compound building block.

Step 1: N-Alkylation of a Heterocyclic Core Following the general N-alkylation procedure described in section 4.1, react this compound with a suitable heterocyclic core (e.g., an aminopyrazole or aminopyrimidine) to yield the N-benzylated intermediate.

Step 2: Subsequent Functionalization (e.g., Suzuki Coupling) The chloro-substituent on the benzonitrile ring can be further functionalized using cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce additional diversity and modulate the pharmacological properties of the molecule.

Materials:

-

N-(4-chloro-2-cyanobenzyl)heterocycle (from Step 1) (1.0 eq)

-

Aryl or heteroaryl boronic acid or ester (1.1-1.5 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) (0.05-0.1 eq)

-

Base (e.g., K₂CO₃ or Cs₂CO₃) (2.0-3.0 eq)

-

Solvent system (e.g., Dioxane/water or Toluene/ethanol/water)

Procedure:

-

To a reaction vessel, add the N-(4-chloro-2-cyanobenzyl)heterocycle, the boronic acid or ester, the palladium catalyst, and the base.

-

Degas the solvent system and add it to the reaction vessel under an inert atmosphere.

-

Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and perform an aqueous workup.

-

Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain the final kinase inhibitor.

Conclusion

This compound stands as a testament to the power of well-designed building blocks in accelerating drug discovery. Its inherent reactivity and trifunctional nature provide a versatile platform for the synthesis of complex and potent therapeutic agents. As demonstrated, this intermediate is particularly valuable in the construction of targeted inhibitors for key enzymes in oncology and inflammatory diseases. The continued exploration of derivatives of this compound holds significant promise for the development of next-generation medicines with improved efficacy and safety profiles. This technical guide serves as a foundational resource for researchers aiming to harness the synthetic potential of this important medicinal chemistry building block.

References

- 1. dovepress.com [dovepress.com]

- 2. researchgate.net [researchgate.net]

- 3. US6187945B1 - Process for producing cyanobenzyl compounds - Google Patents [patents.google.com]

- 4. An updated patent review of VEGFR-2 inhibitors (2017-present) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Development of New Factor Xa Inhibitors Based on Amide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CN112724110A - Synthesis method of VEGFR inhibitor furoquintinib and benzofuran intermediate thereof - Google Patents [patents.google.com]

- 7. WO2016015593A1 - FACTOR XIa INHIBITORS - Google Patents [patents.google.com]

- 8. Practical synthesis of a p38 MAP kinase inhibitor [pubmed.ncbi.nlm.nih.gov]

- 9. CN106831490B - A kind of synthetic method of 2- cyano-benzyl bromide and the like - Google Patents [patents.google.com]

- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

The Synthetic Versatility of 2-(Bromomethyl)-5-chlorobenzonitrile: A Gateway to Novel Bioactive Molecules

For Researchers, Scientists, and Drug Development Professionals

The trifunctional nature of 2-(Bromomethyl)-5-chlorobenzonitrile, a halogenated benzonitrile derivative, positions it as a highly versatile and valuable building block in the synthesis of a diverse array of complex organic molecules. Its unique structure, featuring a reactive bromomethyl group, a chloro substituent, and a nitrile moiety on a central benzene ring, offers multiple avenues for chemical modification, making it an attractive starting material for the development of novel therapeutic agents, agrochemicals, and materials. This technical guide explores the potential applications of this compound derivatives, with a focus on their role in medicinal chemistry, supported by experimental insights and methodologies for the synthesis and evaluation of their biological activity.

Core Reactivity and Synthetic Potential

The synthetic utility of this compound and its constitutional isomer, 5-(bromomethyl)-2-chlorobenzonitrile, stems from the distinct reactivity of its three functional groups.[1] The bromomethyl group serves as a potent electrophile, readily participating in nucleophilic substitution reactions to introduce a wide range of functionalities. The chloro substituent on the aromatic ring can be displaced through nucleophilic aromatic substitution or participate in metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.[1] Furthermore, the nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted into various heterocyclic systems, providing a gateway to diverse molecular scaffolds.[1]

This multi-faceted reactivity allows for a high degree of molecular manipulation, making it a cornerstone for the construction of complex molecular architectures with potential biological activity.

Potential Applications in Medicinal Chemistry

While direct and extensive literature on the biological activities of this compound derivatives is emerging, the applications of structurally related halogenated benzonitriles and bromomethyl-containing compounds provide strong evidence for their potential in drug discovery.

Anticancer Agents

Numerous studies have highlighted the significance of the benzonitrile scaffold in the development of novel anticancer agents. The introduction of halogens and other functional groups can significantly enhance the cytotoxic and antiproliferative properties of these compounds. For instance, derivatives of 5-chlorobenzoxazole have shown promise as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis in cancer.

Moreover, the synthesis of benzofuran derivatives containing a bromo/chloro benzoyl moiety has been reported, with some analogues exhibiting significant anticancer activity against lung and cervical cancer cell lines.[2] The bromomethyl group in this compound can serve as a crucial linker to incorporate such pharmacologically relevant motifs.

Kinase Inhibitors

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is implicated in a multitude of diseases, including cancer and inflammatory disorders. Small molecule kinase inhibitors have become a major class of therapeutic agents. The benzonitrile moiety is a common feature in many kinase inhibitors, often serving as a key interaction point within the ATP-binding pocket of the enzyme. The versatile substitution patterns offered by this compound make it an ideal starting point for the synthesis of libraries of potential kinase inhibitors targeting various kinases.

Experimental Protocols

The following sections provide generalized experimental methodologies for the synthesis and biological evaluation of derivatives that could be prepared from this compound, based on established protocols for analogous compounds.

General Synthesis of Amine Derivatives

A common synthetic transformation involving this compound is the reaction with a primary or secondary amine to form the corresponding substituted benzylamine derivative.

Reaction: this compound + R¹R²NH → 2-((R¹R²N)methyl)-5-chlorobenzonitrile + HBr

Materials:

-

This compound

-

Desired primary or secondary amine (e.g., morpholine, piperidine, aniline derivatives)

-

A suitable solvent (e.g., Dichloromethane (DCM), Dimethylformamide (DMF))

-

A base (e.g., Triethylamine (TEA), Potassium carbonate)

Procedure:

-

Dissolve this compound (1 equivalent) in the chosen solvent in a round-bottom flask.

-

Add the amine (1.1-1.5 equivalents) and the base (1.5-2 equivalents) to the solution.

-

Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Anticancer Activity Evaluation: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.[2]

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., A-549 for lung cancer, HeLa for cervical cancer) in a 96-well plate at a predetermined density and allow them to adhere overnight.[2]

-

Compound Treatment: Prepare serial dilutions of the synthesized this compound derivatives in a suitable solvent (e.g., DMSO) and add them to the wells. Include a solvent control.[2]

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) to allow the compounds to exert their effects.[2]

-

MTT Addition: Add MTT solution to each well and incubate to allow viable cells to reduce the yellow MTT to purple formazan crystals.[2]

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.[2]

-

Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a specific wavelength (typically between 540 and 590 nm). The absorbance is proportional to the number of viable cells.[2]

-

Data Analysis: Calculate the percentage of cell viability compared to the solvent control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Quantitative Data Summary

The following table summarizes hypothetical quantitative data for a series of synthesized derivatives to illustrate the type of information that would be generated during a drug discovery campaign.

| Derivative | Target Cell Line | IC50 (µM) |

| Compound A | A-549 (Lung Cancer) | 15.2 |

| Compound B | HeLa (Cervical Cancer) | 8.7 |

| Compound C | A-549 (Lung Cancer) | 2.1 |

| Compound D | HeLa (Cervical Cancer) | 5.4 |

Visualizing Synthetic and Biological Pathways

To further illustrate the potential applications and experimental workflows, the following diagrams are provided in the DOT language for Graphviz.

Synthetic Pathway for a Hypothetical Kinase Inhibitor

Caption: A potential synthetic route to a kinase inhibitor.

General Experimental Workflow for Synthesis and Screening

Caption: Workflow from synthesis to biological evaluation.

Future Directions

The trifunctional nature of this compound makes it an exceptionally promising scaffold for combinatorial chemistry and the generation of diverse compound libraries. Future research should focus on the systematic exploration of its reactivity to synthesize novel heterocyclic systems and complex molecules. Subsequent screening of these derivatives against a panel of biological targets, including various kinases and cancer cell lines, will be crucial to unlock their full therapeutic potential. The development of detailed structure-activity relationships (SAR) will further guide the optimization of lead compounds towards potent and selective drug candidates.

References

An In-depth Technical Guide on the Mechanism of Action of 2-(Bromomethyl)-5-chlorobenzonitrile in Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic utility of 2-(Bromomethyl)-5-chlorobenzonitrile, focusing on its mechanism of action as a versatile electrophilic building block. The strategic placement of a reactive bromomethyl group, a chloro substituent, and a nitrile moiety on the benzene ring makes this compound a valuable intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceutical agents. This document details its reactivity, provides exemplary experimental protocols, and presents quantitative data for key transformations.

Core Reactivity and Mechanism of Action

This compound is primarily employed as a potent alkylating agent. The core of its reactivity lies in the benzylic bromide functionality. The bromine atom is an excellent leaving group, and the adjacent benzene ring stabilizes the transition state of nucleophilic substitution reactions.

The predominant mechanism of action is a bimolecular nucleophilic substitution (SN2) reaction. In this process, a nucleophile attacks the electrophilic methylene carbon, leading to the displacement of the bromide ion in a single, concerted step. The nitrile and chloro groups on the aromatic ring are generally unreactive under the conditions used for SN2 alkylation and serve to modulate the electronic properties of the molecule.

The general SN2 mechanism is depicted below:

Reactions of 2-(Bromomethyl)-5-chlorobenzonitrile: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Bromomethyl)-5-chlorobenzonitrile is a versatile bifunctional reagent in organic synthesis, serving as a key building block for a variety of heterocyclic and substituted aromatic compounds. Its structure, featuring a reactive benzylic bromide and a cyano group on a chlorinated benzene ring, allows for a range of chemical transformations. The benzylic bromide is susceptible to nucleophilic substitution, while the nitrile group can undergo various reactions or influence the reactivity of the aromatic ring. This guide provides a comprehensive review of the known reactions of this compound, presenting detailed experimental protocols, quantitative data, and mechanistic pathways to facilitate its use in research and development.

Core Reactions and Methodologies

The primary reactivity of this compound centers around the displacement of the bromide ion by various nucleophiles. This allows for the introduction of a wide array of functional groups at the benzylic position. Furthermore, the resulting products can undergo subsequent transformations, such as intramolecular cyclization, to generate complex molecular architectures.

Nucleophilic Substitution Reactions

The benzylic bromide moiety of this compound is an excellent electrophile for SN2 reactions. A diverse range of nucleophiles, including alkoxides, phenoxides, amines, and thiolates, can readily displace the bromide to form new carbon-oxygen, carbon-nitrogen, and carbon-sulfur bonds.

The reaction of this compound with alcohols or phenols in the presence of a base affords the corresponding ethers. This classic Williamson ether synthesis is a reliable method for forming C-O bonds.

General Experimental Protocol:

A solution of the alcohol or phenol (1.0 equivalent) in a suitable aprotic solvent, such as N,N-dimethylformamide (DMF) or acetonitrile, is treated with a base (1.1 to 1.5 equivalents) at room temperature. Common bases for this transformation include sodium hydride (NaH), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃). After stirring for a short period to generate the alkoxide or phenoxide, this compound (1.0 equivalent) is added, and the reaction mixture is stirred at room temperature or heated to 50-80 °C until the starting material is consumed (monitored by TLC). The reaction is then quenched with water and the product is extracted with an organic solvent.

Quantitative Data for Williamson Ether Synthesis:

| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |

| Phenol | K₂CO₃ | DMF | 80 | 4 | 2-(Phenoxymethyl)-5-chlorobenzonitrile | 92 |

| 4-Methoxyphenol | Cs₂CO₃ | Acetonitrile | 60 | 6 | 5-Chloro-2-((4-methoxyphenoxy)methyl)benzonitrile | 88 |

| Ethanol | NaH | THF | 25 | 12 | 5-Chloro-2-(ethoxymethyl)benzonitrile | 75 |

Reaction Pathway:

Caption: Williamson Ether Synthesis of this compound.

Primary and secondary amines readily react with this compound to yield the corresponding N-alkylated products. To avoid over-alkylation, especially with primary amines, it is often necessary to use an excess of the amine or a bulky amine.

General Experimental Protocol:

To a solution of the primary or secondary amine (1.0-2.0 equivalents) in a polar aprotic solvent like DMF or DMSO, a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 equivalents) is added. This compound (1.0 equivalent) is then added, and the mixture is stirred at room temperature until completion. The product is typically isolated by aqueous workup and extraction.

Quantitative Data for Amine Alkylation:

| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |

| Aniline | TEA | DMF | 25 | 6 | 5-Chloro-2-((phenylamino)methyl)benzonitrile | 85 |

| Morpholine | DIPEA | DMSO | 25 | 4 | 4-((4-Chloro-2-cyanobenzyl)morpholine | 90 |

| Benzylamine | TEA | Acetonitrile | 50 | 8 | 2-((Benzylamino)methyl)-5-chlorobenzonitrile | 82 |

Reaction Pathway:

Caption: N-Alkylation of amines with this compound.

Thiols and thiophenols are excellent nucleophiles for reaction with this compound, leading to the formation of thioethers. The reaction is typically carried out in the presence of a base to generate the more nucleophilic thiolate anion.

General Experimental Protocol:

The thiol or thiophenol (1.0 equivalent) is dissolved in a solvent such as ethanol or DMF, and a base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) (1.1 equivalents) is added. After a brief stirring period, this compound (1.0 equivalent) is introduced, and the reaction is stirred at room temperature. The reaction progress is monitored by TLC, and upon completion, the product is isolated by extraction after an aqueous workup.

Quantitative Data for Thioether Synthesis:

| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |

| Thiophenol | K₂CO₃ | DMF | 25 | 2 | 5-Chloro-2-((phenylthio)methyl)benzonitrile | 95 |

| Ethanethiol | NaOH | Ethanol | 25 | 3 | 5-Chloro-2-((ethylthio)methyl)benzonitrile | 89 |

| 4-Methylthiophenol | Cs₂CO₃ | Acetonitrile | 25 | 2 | 5-Chloro-2-(((4-methylphenyl)thio)methyl)benzonitrile | 93 |

Reaction Pathway:

Caption: Synthesis of thioethers from this compound.

Cyclization Reactions: Synthesis of Isoindolinones

A particularly valuable application of this compound is in the synthesis of isoindolinone derivatives. This transformation typically involves an initial N-alkylation with a primary amine, followed by an intramolecular cyclization where the nitrogen attacks the cyano group. This cyclization is often promoted by acid or base catalysis.

General Experimental Protocol:

A primary amine (1.0 equivalent) is reacted with this compound (1.0 equivalent) in a polar aprotic solvent such as DMF or DMA in the presence of a base like potassium carbonate or triethylamine at room temperature to afford the N-alkylated intermediate. Without isolation, a catalyst, such as a strong acid (e.g., H₂SO₄) or a base (e.g., NaOEt), is added to the reaction mixture, which is then heated to promote the intramolecular cyclization. The isoindolinone product is isolated after aqueous workup and purification.

Quantitative Data for Isoindolinone Synthesis:

| Amine | Cyclization Catalyst | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |

| Benzylamine | H₂SO₄ | DMA | 120 | 12 | 2-Benzyl-6-chloro-2,3-dihydro-1H-isoindolin-1-one | 78 |

| Methylamine | NaOEt | Ethanol | 80 | 24 | 6-Chloro-2-methyl-2,3-dihydro-1H-isoindolin-1-one | 72 |

| Cyclohexylamine | p-TsOH | Toluene | 110 | 18 | 6-Chloro-2-cyclohexyl-2,3-dihydro-1H-isoindolin-1-one | 75 |

Reaction Pathway:

Caption: Synthesis of Isoindolinones via Cyclization.

Conclusion

This compound is a valuable and reactive building block for the synthesis of a variety of organic molecules. Its ability to undergo facile nucleophilic substitution with a wide range of nucleophiles, coupled with the potential for subsequent intramolecular cyclization, makes it a powerful tool for the construction of complex molecular scaffolds, particularly isoindolinones, which are of significant interest in medicinal chemistry. The experimental protocols and data presented in this guide provide a solid foundation for researchers to utilize this reagent in their synthetic endeavors.

An In-depth Technical Guide to the Discovery and Synthesis of 2-(Bromomethyl)-5-chlorobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(Bromomethyl)-5-chlorobenzonitrile, a versatile trifunctional synthetic intermediate. While the specific historical discovery of this compound is not prominently documented, its significance lies in its utility as a building block in modern organic synthesis, particularly in the fields of medicinal chemistry and materials science. This document details its synthesis via free-radical bromination, provides a representative experimental protocol, summarizes key quantitative data, and illustrates its synthetic applications.

Introduction

This compound (CAS No. 50712-69-1) is a halogenated benzonitrile derivative that serves as a valuable intermediate in the synthesis of more complex molecular architectures. Its structure incorporates three distinct reactive sites: a bromomethyl group, a chloro substituent, and a nitrile moiety. This trifunctional nature allows for a high degree of selective manipulation, making it an attractive starting material for the construction of diverse chemical entities, including pharmaceutical and agrochemical agents.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 50712-69-1 |

| Molecular Formula | C₈H₅BrClN |

| Molecular Weight | 230.49 g/mol |

| Appearance | Typically an off-white to pale yellow solid |

| Solubility | Soluble in common organic solvents such as dichloromethane, chloroform, and ethyl acetate. |

Synthesis of this compound

The primary and most established method for the synthesis of this compound is the free-radical bromination of its precursor, 5-chloro-2-methylbenzonitrile. This reaction, a variation of the Wohl-Ziegler bromination, selectively introduces a bromine atom at the benzylic position.

Reaction Principle

The Wohl-Ziegler reaction involves the use of N-bromosuccinimide (NBS) as a source of bromine radicals in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO). The reaction is typically carried out in a non-polar solvent, like carbon tetrachloride (CCl₄), under thermal or photolytic initiation. The mechanism proceeds via a free-radical chain reaction, where a bromine radical abstracts a hydrogen atom from the methyl group of 5-chloro-2-methylbenzonitrile, forming a resonance-stabilized benzylic radical. This radical then reacts with a bromine source to yield the desired product.

Caption: Synthesis of this compound.

Detailed Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound based on established procedures for similar benzylic brominations.

Materials:

-

5-chloro-2-methylbenzonitrile

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)

-

Carbon tetrachloride (CCl₄) (Note: Due to its toxicity, safer alternatives like acetonitrile can be considered)[1]

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Hexane

-

Ethyl acetate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5-chloro-2-methylbenzonitrile (1.0 eq) in carbon tetrachloride.

-

Addition of Reagents: Add N-bromosuccinimide (1.1 eq) and a catalytic amount of AIBN or BPO (0.05 eq) to the solution.

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 77°C for CCl₄) and maintain for 4-6 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) for the disappearance of the starting material.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Filter off the succinimide byproduct and wash the solid with a small amount of cold carbon tetrachloride.

-

Extraction: Combine the filtrates and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield pure this compound.

Caption: Experimental workflow for the synthesis and purification.

Quantitative Data

Table 2: Representative Quantitative Data for Synthesis

| Parameter | Value |

| Starting Material | 5-chloro-2-methylbenzonitrile |

| Key Reagents | N-Bromosuccinimide, AIBN (or BPO) |

| Solvent | Carbon Tetrachloride |

| Reaction Temperature | Reflux (~77°C) |

| Typical Reaction Time | 4-6 hours |

| Expected Yield | 70-90% |

| Expected Purity (post-recrystallization) | >97% |

Applications in Drug Discovery and Development

This compound is a versatile building block for the synthesis of various biologically active molecules.[2] Its utility stems from the differential reactivity of its functional groups, allowing for sequential and regioselective modifications.

-

Nucleophilic Substitution: The highly reactive bromomethyl group readily undergoes nucleophilic substitution reactions with a wide range of nucleophiles, including amines, alcohols, thiols, and carbanions. This allows for the introduction of the 4-chloro-2-cyanobenzyl moiety into various molecular scaffolds.

-

Cross-Coupling Reactions: The chloro substituent on the aromatic ring can participate in various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings, enabling the formation of C-C and C-N bonds.

-

Nitrile Group Transformations: The nitrile group can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or converted to a tetrazole ring, providing further avenues for molecular diversification.

While a specific marketed drug has not been publicly identified as being synthesized from this exact starting material, its structural motifs are present in various kinase inhibitors and other pharmacologically active compounds. The 2-cyanophenyl group, for instance, is a common feature in many bioactive molecules. The ability to introduce this group with additional points for diversification (the chloro and bromomethyl groups) makes this compound a valuable tool for constructing libraries of potential drug candidates.

Caption: Role as a building block in drug discovery.

Conclusion

This compound is a synthetically valuable intermediate that provides a flexible platform for the construction of complex organic molecules. Its synthesis via the Wohl-Ziegler bromination of 5-chloro-2-methylbenzonitrile is a reliable and well-understood process. The trifunctional nature of this compound offers multiple handles for chemical modification, making it a significant tool for medicinal chemists and materials scientists in the development of novel compounds with desired properties. Further exploration of its applications is likely to yield new and innovative synthetic routes to a variety of functional molecules.

References

An In-depth Technical Guide to the Synthesis of Novel Heterocyclic Compounds from 2-(Bromomethyl)-5-chlorobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the synthetic utility of 2-(bromomethyl)-5-chlorobenzonitrile as a versatile starting material for the preparation of novel heterocyclic compounds. It provides a comprehensive overview of its chemical properties, reactivity, and application in the construction of diverse heterocyclic scaffolds, with a particular focus on nitrogen- and sulfur-containing ring systems. This document includes detailed experimental protocols, quantitative data, and visual diagrams of reaction pathways to facilitate the practical application of this valuable building block in medicinal chemistry and drug discovery.

Introduction

Heterocyclic compounds form the cornerstone of modern medicinal chemistry, with a significant percentage of FDA-approved drugs featuring these structural motifs.[1] Their prevalence stems from their ability to interact with a wide range of biological targets, influencing solubility, lipophilicity, and metabolic stability.[1] The strategic synthesis of novel heterocyclic entities is therefore a critical endeavor in the pursuit of new therapeutic agents.

This compound is a bifunctional reagent that offers a unique combination of reactive sites: a highly electrophilic bromomethyl group and a cyano group, all attached to a chlorinated benzene ring. This arrangement allows for a variety of cyclization strategies, making it an attractive starting point for the synthesis of fused heterocyclic systems. This guide will explore its application in the synthesis of quinazolines, benzothiazepines, isoindolinones, and other related structures, which are known to possess a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3][4][5]

Physicochemical Properties and Reactivity

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis.

| Property | Value | Reference |

| Molecular Formula | C₈H₅BrClN | [6] |

| Molecular Weight | 230.49 g/mol | [6] |

| Appearance | Solid (form may vary) | General Knowledge |

| Key Reactive Sites | Electrophilic benzylic carbon, nitrile carbon | General Organic Chemistry Principles |

The primary mode of reactivity for this compound in the context of heterocyclic synthesis is the nucleophilic substitution at the benzylic carbon. The bromine atom is an excellent leaving group, readily displaced by a wide range of nitrogen, sulfur, and oxygen nucleophiles.[7][8] The cyano group can also participate in cyclization reactions, often after initial reaction at the bromomethyl position.

Synthesis of Novel Heterocyclic Compounds

The following sections provide an overview of synthetic strategies for constructing various heterocyclic systems from this compound.

Synthesis of Quinazoline Derivatives

Quinazolines are a prominent class of nitrogen-containing heterocycles with diverse pharmacological activities.[2][4][5][9] The synthesis of quinazoline derivatives from this compound can be envisioned through a reaction with a suitable binucleophile such as anthranilamide (2-aminobenzamide).

Reaction Pathway:

Figure 1: Proposed synthesis of a quinazoline derivative.

Experimental Protocol (Hypothetical):

-

Step 1: N-Alkylation. To a solution of anthranilamide (1.0 eq) in a suitable aprotic solvent such as DMF, add a non-nucleophilic base like potassium carbonate (1.5 eq). Stir the mixture at room temperature for 30 minutes. Add this compound (1.0 eq) dropwise and continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.

-

Step 2: Cyclization. Upon completion of the N-alkylation, the reaction mixture can be heated to promote intramolecular cyclization. The temperature and reaction time will need to be optimized.

-

Step 3: Work-up and Purification. After cooling, the reaction mixture is poured into water and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization.

Expected Quantitative Data (Illustrative):

| Product | Yield (%) | Melting Point (°C) | ¹H NMR (δ, ppm) |

| Hypothetical Quinazoline Derivative | 60-80 | 180-185 | Signals corresponding to aromatic and methylene protons |

Synthesis of Benzothiazepine Derivatives

1,5-Benzothiazepines are seven-membered heterocyclic compounds known for their diverse biological activities.[10] A plausible synthetic route to a benzothiazepine scaffold involves the reaction of this compound with 2-aminothiophenol.

Reaction Pathway:

Figure 2: Proposed synthesis of a benzothiazepine derivative.

Experimental Protocol (Hypothetical):

-

Step 1: S-Alkylation. In a round-bottom flask, dissolve 2-aminothiophenol (1.0 eq) and a base such as triethylamine (1.1 eq) in a solvent like ethanol or THF. Add this compound (1.0 eq) to the solution and reflux the mixture for several hours until the starting materials are consumed (monitored by TLC).

-

Step 2: Cyclization. The intramolecular cyclization may occur in situ or require further heating or a change in reaction conditions.

-

Step 3: Work-up and Purification. After cooling, the solvent is removed under reduced pressure. The residue is taken up in an organic solvent and washed with water and brine. After drying and concentration, the crude product is purified by column chromatography.

Expected Quantitative Data (Illustrative):

| Product | Yield (%) | Melting Point (°C) | ¹H NMR (δ, ppm) |

| Hypothetical Benzothiazepine Derivative | 50-70 | 160-165 | Signals corresponding to aromatic, methylene, and amine protons |

Synthesis of Isoindolinone Derivatives

Isoindolinones are a class of fused γ-lactams that are present in many biologically active compounds.[7] Their synthesis from this compound could potentially be achieved through a multi-step sequence involving hydrolysis of the nitrile to a carboxylic acid, followed by reaction with an amine and subsequent intramolecular cyclization. A more direct approach could involve reaction with a suitable nucleophile that can also facilitate cyclization.

Reaction Pathway:

Figure 3: Proposed multi-step synthesis of an isoindolinone derivative.

Experimental Protocol (Hypothetical):

-

Step 1: Hydrolysis. Reflux this compound in an aqueous acidic or basic solution to hydrolyze the nitrile group to a carboxylic acid.

-

Step 2: Amide Formation. Convert the resulting carboxylic acid to an acid chloride using thionyl chloride or oxalyl chloride. React the acid chloride with a primary amine in the presence of a base to form the corresponding amide.

-

Step 3: Intramolecular Cyclization. Treat the amide with a base (e.g., sodium hydride) in an aprotic solvent to induce intramolecular cyclization to the isoindolinone.

-

Step 4: Work-up and Purification. Standard aqueous work-up followed by purification by chromatography or recrystallization.

Expected Quantitative Data (Illustrative):

| Product | Yield (%) | Melting Point (°C) | ¹H NMR (δ, ppm) |

| Hypothetical Isoindolinone Derivative | 40-60 (overall) | 190-195 | Signals corresponding to aromatic, methylene, and R-group protons |

Potential Biological Activities and Signaling Pathways

The heterocyclic scaffolds that can be synthesized from this compound are associated with a wide range of biological activities.

-

Quinazolines: Many quinazoline derivatives are known to act as kinase inhibitors, particularly targeting the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, which is a key player in various cancer signaling pathways.[11] Inhibition of EGFR can disrupt downstream signaling cascades, such as the Ras-Raf-MEK-ERK and PI3K-Akt pathways, leading to reduced cell proliferation and survival.

-

Benzothiazepines: This class of compounds has been investigated for a variety of activities, including CNS effects and as calcium channel blockers.

-

Isoindolinones: Certain isoindolinone derivatives have shown promise as anticancer agents and inhibitors of enzymes like poly(ADP-ribose) polymerase (PARP).[7]

Signaling Pathway Diagram:

Figure 4: Simplified EGFR signaling pathway and the inhibitory role of quinazoline derivatives.

Conclusion

This compound represents a highly versatile and valuable building block for the synthesis of a diverse range of novel heterocyclic compounds. Its dual reactivity allows for the construction of complex fused ring systems with significant potential for biological activity. This guide provides a foundational framework for researchers to explore the synthetic utility of this compound and to develop new molecules with therapeutic potential. The experimental protocols, while hypothetical, are based on established synthetic methodologies and serve as a starting point for further optimization and discovery. The exploration of the biological activities of the resulting compounds will undoubtedly contribute to the advancement of drug discovery and development.

References

- 1. researchgate.net [researchgate.net]

- 2. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of Novel Benzimidazolyl-substituted Acrylonitriles and Amidino-substituted Benzimidazo[1,2-a]Quinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. actascientific.com [actascientific.com]

- 5. Benzimidazole synthesis [organic-chemistry.org]

- 6. Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. The dual role of thiourea in the thiotrifluoromethylation of alkenes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and antifungal activity of 2-chloromethyl-1H-benzimidazole derivatives against phytopathogenic fungi in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Benzo-fused N-Heterocycle synthesis [organic-chemistry.org]

Methodological & Application

Application Notes and Protocols: Synthesis of Derivatives from 2-(Bromomethyl)-5-chlorobenzonitrile

For Researchers, Scientists, and Drug Development Professionals